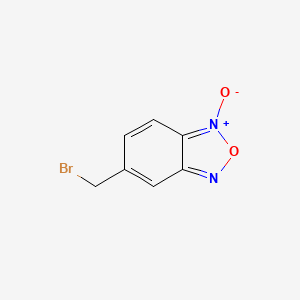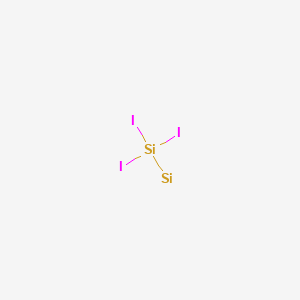![molecular formula C8H5FN2O B14264071 3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile CAS No. 170726-99-5](/img/structure/B14264071.png)
3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile is an organic compound with the molecular formula C8H5FN2O It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the third position and a hydroxyimino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-Fluoro-4-nitrobenzonitrile.
Reduction: 3-Fluoro-4-[(hydroxyimino)methyl]benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds, while the fluoro group can participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzonitrile: Similar structure but with a methyl group instead of a hydroxyimino group.
3-Fluoro-4-methoxybenzonitrile: Contains a methoxy group instead of a hydroxyimino group.
4-Cyano-2-fluorobenzyl alcohol: Similar structure with a hydroxymethyl group.
Uniqueness
3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile is unique due to the presence of both a fluoro and a hydroxyimino group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
170726-99-5 |
|---|---|
Molecular Formula |
C8H5FN2O |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
3-fluoro-4-(hydroxyiminomethyl)benzonitrile |
InChI |
InChI=1S/C8H5FN2O/c9-8-3-6(4-10)1-2-7(8)5-11-12/h1-3,5,12H |
InChI Key |
MZTYJQIEFRAGMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)








![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)
